molecular formula C7H8LiO4 B12318197 CID 118412940

CID 118412940

Cat. No.: B12318197
M. Wt: 163.1 g/mol
InChI Key: HPYXRPQGJNUTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium salicylate monohydrate is an organometallic compound that crystallizes from aqueous solutions as a monohydrate. It has a unique layer structure with carboxylate-bridged helices running parallel along the b-axis . This compound is known for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium salicylate monohydrate is typically synthesized by reacting lithium hydroxide with salicylic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form. The resulting solution is then allowed to crystallize, yielding lithium salicylate monohydrate .

Industrial Production Methods: Industrial production of lithium salicylate monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled crystallization techniques to ensure consistent quality and yield. The crystallization process is optimized to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Lithium salicylate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a range of functionalized salicylate compounds .

Mechanism of Action

The mechanism of action of lithium salicylate monohydrate involves its interaction with various molecular targets and pathways. Key mechanisms include:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8LiO4

Molecular Weight

163.1 g/mol

InChI

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2

InChI Key

HPYXRPQGJNUTGA-UHFFFAOYSA-N

Canonical SMILES

[Li].C1=CC=C(C(=C1)C(=O)O)O.O

Origin of Product

United States

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